Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines elements of benzodioxin and benzothiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with an amine to introduce the amino group. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate: This compound shares the benzodioxin core but lacks the sulfonyl and amino groups, resulting in different chemical properties and reactivity.
1,4-Benzodioxan-2-carboxylic acid ethyl ester: Similar in structure but with variations in functional groups, leading to different applications and biological activities.
Uniqueness
Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of benzodioxin and benzothiophene moieties, along with the presence of sulfonyl and amino groups. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
677304-79-9 |
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Molecular Formula |
C19H21NO6S2 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO6S2/c1-2-24-19(21)17-13-5-3-4-6-16(13)27-18(17)20-28(22,23)12-7-8-14-15(11-12)26-10-9-25-14/h7-8,11,20H,2-6,9-10H2,1H3 |
InChI Key |
RFPWVSPBFMXZNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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